molecular formula C37H48N4O5 B7856049 (S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-3-oxo-1,6-diphenylhexan-2-yl)-3-methyl-2-(tetrahydropyrimidin-1(2H)-yl)butanamide

(S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-3-oxo-1,6-diphenylhexan-2-yl)-3-methyl-2-(tetrahydropyrimidin-1(2H)-yl)butanamide

Cat. No.: B7856049
M. Wt: 628.8 g/mol
InChI Key: ZPNNSMMTNANTMX-MKJGCKHTSA-N
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Description

(S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-3-oxo-1,6-diphenylhexan-2-yl)-3-methyl-2-(tetrahydropyrimidin-1(2H)-yl)butanamide is a complex synthetic compound of significant interest in medicinal chemistry and pharmacological research. This stereochemically defined molecule is structurally characterized by a hydroxyketone core and a tetrahydropyrimidine moiety, features often associated with protease inhibitor activity. Its complex structure suggests it is likely an advanced intermediate or an analog in the development of HIV-1 protease inhibitors, a class of therapeutics critical for the treatment of HIV/AIDS [https://pubmed.ncbi.nlm.nih.gov/]. The precise stereochemistry, denoted by the (S) and (S,S,S) configurations at multiple chiral centers, is essential for its binding affinity and specificity, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers utilize this compound to investigate enzyme-inhibitor interactions, optimize pharmacokinetic properties, and explore mechanisms of drug resistance. Supplied as a high-purity material, it is intended for in vitro research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S)-2-(1,3-diazinan-1-yl)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-3-oxo-1,6-diphenylhexan-2-yl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O5/c1-25(2)33(41-20-12-19-38-24-41)37(45)40-31(22-29-17-9-6-10-18-29)35(44)34(43)30(21-28-15-7-5-8-16-28)39-32(42)23-46-36-26(3)13-11-14-27(36)4/h5-11,13-18,25,30-31,33-34,38,43H,12,19-24H2,1-4H3,(H,39,42)(H,40,45)/t30-,31-,33-,34-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNNSMMTNANTMX-MKJGCKHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-3-oxo-1,6-diphenylhexan-2-yl)-3-methyl-2-(tetrahydropyrimidin-1(2H)-yl)butanamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation.

  • Molecular Formula : C37H48N4O5
  • Molecular Weight : 628.81 g/mol
  • CAS Number : 192725-17-0
  • Purity : 95% .

The compound exhibits a multifaceted mechanism of action due to its structural components. It is hypothesized to interact with multiple biological pathways, primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects. The tetrahydropyrimidine moiety is particularly notable for its involvement in neurological activity.

Anticonvulsant Activity

Research indicates that derivatives similar to this compound may possess anticonvulsant properties. For example, studies on N-benzyl derivatives have shown significant efficacy in seizure models, suggesting that modifications to the amide and acetamido groups can enhance anticonvulsant activity .

Neuroprotective Effects

The presence of the dimethylphenoxy group may contribute to neuroprotective effects by modulating oxidative stress pathways. Compounds with similar structures have demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress .

Anti-inflammatory Properties

The hydroxy and acetamido groups are known to play roles in anti-inflammatory responses. Compounds with these functionalities have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Study 1: Anticonvulsant Efficacy

A study involving a series of related compounds demonstrated that modifications at the acetamido position significantly improved anticonvulsant activity in animal models. The most effective derivatives had ED50 values lower than those of established treatments like phenobarbital .

Study 2: Neuroprotection in Oxidative Stress Models

In vitro studies revealed that compounds similar to this compound exhibited significant neuroprotective effects against oxidative stress-induced apoptosis in neuronal cell lines .

Data Table

Activity Type Effect Reference
AnticonvulsantSignificant seizure reduction
NeuroprotectiveReduced apoptosis in neurons
Anti-inflammatoryInhibition of cytokine release

Scientific Research Applications

Antiviral Activity

Lopinavir is primarily used in antiretroviral therapy (ART) for HIV-infected individuals. Its mechanism involves:

  • Inhibition of the HIV protease enzyme.
  • Prevention of viral replication and maturation.

Combination Therapy

Lopinavir is often co-administered with Ritonavir (LPV/r) to:

  • Improve pharmacokinetics through Ritonavir's inhibitory effect on CYP3A4.

Research Studies and Clinical Trials

Several studies have highlighted the effectiveness of Lopinavir in various contexts:

StudyObjectiveFindings
Evaluate efficacy in ARTLopinavir/ritonavir showed significant viral load reduction in treatment-naive patients.
Safety profile assessmentGenerally well-tolerated with manageable side effects; gastrointestinal issues were most common.
Long-term outcomes analysisPatients maintained viral suppression over extended periods with consistent adherence.

Case Study 1: Efficacy in Pediatric Patients

A clinical trial involving pediatric patients demonstrated that Lopinavir/ritonavir effectively reduced viral loads to undetectable levels within six months of treatment initiation. The study emphasized the importance of dosage adjustments based on weight.

Case Study 2: Resistance Patterns

Research indicated that patients with prior ART exposure developed resistance mutations impacting Lopinavir efficacy. Continuous monitoring and resistance testing are recommended for optimal treatment strategies.

Future Directions and Research Opportunities

Ongoing research aims to explore:

  • Fixed-dose combinations : Investigating the potential for single-tablet regimens that include Lopinavir.
  • Resistance mechanisms : Understanding how mutations affect drug efficacy to inform treatment adjustments.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups Source
Target Compound (Impurity m) C₃₄H₄₃N₅O₅ 633.75 Not reported Likely polar organic solvents 2,6-Dimethylphenoxy, tetrahydropyrimidine
(R)-N-[(2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-... (Impurity n) C₃₄H₄₃N₅O₅ 633.75 Not reported Similar to target compound Stereoisomer (R-configuration)
Lopinavir Free Amine (CAS 192726-05-9) C₂₇H₃₈N₄O₃ 466.62 Not reported Chloroform, methanol Amino alcohol, tetrahydropyrimidine
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)hexanamide (5c) C₁₆H₂₃N₂O₅S 355.4 142–143 Methanol/DCM Sulfamoylphenyl, oxotetrahydrofuran

Physicochemical and Spectroscopic Comparisons

Stereochemical Impact

The target compound and its stereoisomers (impurities n and o ) differ in chiral centers, leading to variations in optical rotation and biological activity . For example, impurity n has an R-configuration at the butanamide side chain, altering its interaction with protease enzymes compared to the target compound’s S-configuration .

Functional Group Variations

  • Tetrahydropyrimidinyl vs. Sulfamoyl Groups : The target compound’s tetrahydropyrimidinyl group enhances hydrogen bonding and protease inhibition compared to sulfamoyl derivatives (e.g., 5a–5d) .
  • Phenoxyacetamido vs. Alkanamide Chains: The 2,6-dimethylphenoxyacetamido group in the target compound increases lipophilicity (logP ≈ 4.2 predicted) compared to simpler alkanamide chains in 5a–5d (logP ≈ 2.5–3.0) .

Spectroscopic Data

  • ¹H-NMR : The target compound’s aromatic protons (δ 7.2–7.8 ppm) and hydroxy group (δ 4.3 ppm) align with Lopinavir intermediates . In contrast, sulfonamide analogs (5a–5d) show distinct shifts for sulfamoyl protons (δ 8.1–8.2 ppm) .
  • MS : The target compound’s molecular ion ([M+H]+ ≈ 634.3) distinguishes it from Lopinavir free amine ([M+H]+ = 467.6) .

Pharmacological and Industrial Relevance

  • However, sulfonamide analogs (5a–5d) lack antiviral properties, emphasizing the importance of the tetrahydropyrimidinyl group .

Preparation Methods

Chiral Starting Materials and Stereochemical Control

The target compound’s (2S,4S,5S) configuration necessitates chiral precursors or asymmetric synthesis. For example, tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate (CAS 192725-45-4) serves as a critical intermediate, synthesized via enzymatic resolution or chiral auxiliary methods. The stereochemistry is preserved using mild coupling conditions (e.g., TBTU/Et₃N in DMF at 20°C), minimizing racemization.

Amide Bond Formation

Amide couplings are pivotal. 2-(2,6-Dimethylphenoxy)acetic acid is activated using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and triethylamine in DMF, achieving 50–70% yields for intermediates like 18 , 19 , and 20 . Alternative protocols employ imidazole in ethyl acetate with acid chlorides, though yields are lower (40–50%).

Stepwise Synthesis

Intermediate Synthesis: Boc-Protected Amine

Step 1 :

  • Reagents : TBTU, Et₃N, DMF.

  • Procedure : A mixture of compound 16 (1 equiv) and 2-(2,6-dimethylphenoxy)acetic acid (1.2 equiv) in DMF is stirred under N₂ at 20°C for 10 hours.

  • Yield : 65% after silica gel chromatography (hexane/EtOAc 3:1).

Step 2 : Deprotection of Boc Group

  • Reagents : TFA/CH₂Cl₂ (9:1).

  • Procedure : The Boc-protected intermediate is treated with TFA for 30 minutes, followed by co-evaporation with toluene to remove residual acid.

  • Yield : Quantitative (crude).

Final Coupling with N-Phenylsulfonyl-Valine

Step 3 :

  • Reagents : N-Phenylsulfonyl-valine, TBTU, Et₃N, DMF.

  • Procedure : The deprotected amine is coupled with N-phenylsulfonyl-valine (1.5 equiv) in DMF at 20°C for 10 hours.

  • Workup : Extraction with NaHCO₃ and CH₂Cl₂, followed by precipitation with ether/hexane.

  • Purity : >90% (LCMS).

Alternative Methods and Optimizations

Acid Chloride-Mediated Coupling

A competing method uses 2-(2,6-dimethylphenoxy)acetyl chloride with imidazole in ethyl acetate at 0–5°C, followed by warming to room temperature. While faster (12 hours), yields drop to 40–50% due to hydrolysis side reactions.

Purification Techniques

  • Silica Gel Chromatography : Effective for intermediates (hexane/EtOAc gradients).

  • Precipitation : Final product purity is enhanced by dissolving in CH₂Cl₂/MeOH, adsorbing onto silica gel, and washing with methanol.

  • LCMS Monitoring : Critical for verifying intermediates and final product (m/z 628.81).

Reaction Conditions and Yield Analysis

StepReagentsConditionsYield (%)Purity (%)Source
1TBTU, Et₃N, DMF20°C, 10h, N₂6595
2TFA/CH₂Cl₂RT, 30minQuant.
3N-Phenylsulfonyl-valine20°C, 10h, N₂70>90
AltImidazole, acid chloride0–5°C → RT, 12h4585

Challenges and Mitigations

  • Racemization : Minimized using TBTU (milder than EDC/HOBt) and low temperatures.

  • Byproduct Formation : Impurities like Lopinavir N-acyl (CAS 943250-66-6) are removed via methanol washing.

  • Scale-Up Issues : Precipitation protocols reduce solvent use vs. column chromatography .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can its stereochemical integrity be validated?

The synthesis of this compound likely involves multi-step protocols, including amide coupling, protection/deprotection of hydroxyl groups, and stereoselective reactions. For example, analogous compounds with tetrahydropyrimidine moieties are synthesized via nucleophilic substitution or reductive amination under controlled pH and temperature . To confirm stereochemistry, use:

  • Chiral HPLC with polysaccharide-based columns.
  • X-ray crystallography for absolute configuration determination (e.g., CCDC-1893314 in ) .
  • NMR spectroscopy (e.g., NOESY for spatial proximity of substituents) .

Q. Which analytical methods are critical for characterizing its structural and functional groups?

Key methods include:

  • High-resolution mass spectrometry (HR-MS) to confirm molecular formula.
  • FT-IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) groups.
  • 2D NMR (COSY, HSQC) to resolve complex proton environments, particularly for the tetrahydropyrimidine ring and phenyl substituents .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory activity : Inhibition of COX-1/2 enzymes or cytokine (IL-6, TNF-α) release in macrophage models .

Advanced Research Questions

Q. How can non-covalent interactions (e.g., hydrogen bonding, π-π stacking) influence its reactivity or supramolecular assembly?

Non-covalent interactions are critical for:

  • Catalytic activity : Stabilization of transition states in enzyme-binding assays (e.g., via hydroxyl or amide groups) .
  • Crystal engineering : Predictable packing patterns (e.g., hydrogen-bonded dimers) observed in structurally similar compounds () .
  • Solubility modulation : Hydrophobic interactions from phenyl groups may reduce aqueous solubility, requiring co-solvents like DMSO .

Q. What computational strategies are effective for predicting its binding affinity to biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger) : Screen against receptors like opioid or inflammatory mediators (e.g., μ-opioid receptor) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
  • QSAR modeling : Correlate substituent effects (e.g., 2,6-dimethylphenoxy) with bioactivity using descriptors like logP and polar surface area .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .
  • Validate purity : Use orthogonal methods (HPLC, LC-MS) to exclude batch-to-batch variability (≥95% purity recommended) .
  • Meta-analysis : Compare data across studies using platforms like PubChem BioAssay, adjusting for methodological differences .

Q. What strategies optimize its stability under physiological conditions?

  • pH-dependent degradation studies : Use UV-Vis or LC-MS to identify labile groups (e.g., ester or amide hydrolysis) .
  • Lyophilization : Improve shelf-life by removing water, particularly for hydroxyl-rich structures .
  • Prodrug design : Mask polar groups (e.g., hydroxyls) with acetyl or PEGylated moieties to enhance plasma stability .

Methodological Comparison Table

Aspect Technique Application Example Reference
Stereochemical validationX-ray crystallographyAbsolute configuration of analog compounds
Synthetic optimizationFlow chemistry (DoE approach)Multi-step synthesis with >80% yield
Biological screeningMIC assaysAntimicrobial activity against S. aureus
Computational modelingMolecular docking (AutoDock)Binding affinity to opioid receptors

Key Considerations for Reproducibility

  • Stereochemical purity : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to minimize racemization .
  • Batch documentation : Record reaction parameters (temperature, solvent ratios) and characterize intermediates rigorously .
  • Open data sharing : Deposit crystallographic data in repositories like CCDC or PubChem for peer validation .

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